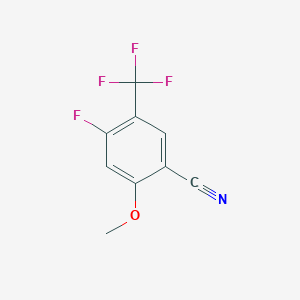
4-Fluoro-2-methoxy-5-(trifluoromethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-methoxy-5-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H5F4NO It is a fluorinated aromatic nitrile, characterized by the presence of both fluoro and trifluoromethyl groups on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor, such as 4-fluoro-2-methoxybenzotrifluoride, is reacted with a cyanating agent like copper(I) cyanide under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-2-methoxy-5-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts with boronic acids or esters under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while oxidation and reduction can produce different functionalized derivatives.
Applications De Recherche Scientifique
4-Fluoro-2-methoxy-5-(trifluoromethyl)benzonitrile has several scientific research applications:
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and liquid crystals.
Chemical Research: It serves as a building block in organic synthesis, enabling the study of new reaction mechanisms and the development of novel compounds.
Mécanisme D'action
The mechanism of action of 4-Fluoro-2-methoxy-5-(trifluoromethyl)benzonitrile depends on its specific application. In pharmaceuticals, the compound may interact with biological targets through hydrogen bonding, hydrophobic interactions, and electronic effects due to the presence of fluoro and trifluoromethyl groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-2-(trifluoromethyl)benzonitrile: Similar structure but lacks the methoxy group.
2-Fluoro-4-(trifluoromethyl)benzonitrile: Similar structure with different positioning of the fluoro and trifluoromethyl groups.
4-Methoxy-2-(trifluoromethyl)benzonitrile: Similar structure but lacks the fluoro group.
Uniqueness
4-Fluoro-2-methoxy-5-(trifluoromethyl)benzonitrile is unique due to the combination of fluoro, methoxy, and trifluoromethyl groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable in specific applications where these characteristics are desired.
Propriétés
Formule moléculaire |
C9H5F4NO |
|---|---|
Poids moléculaire |
219.14 g/mol |
Nom IUPAC |
4-fluoro-2-methoxy-5-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C9H5F4NO/c1-15-8-3-7(10)6(9(11,12)13)2-5(8)4-14/h2-3H,1H3 |
Clé InChI |
CIQLHQXXZSMWIG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1C#N)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


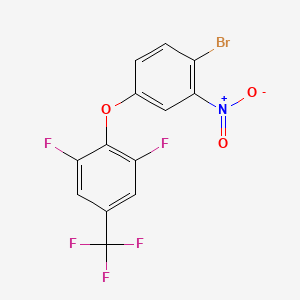
![N-[2-[Bis(4-methoxyphenyl)phenylmethoxy]-1-(hydroxymethyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B13430040.png)
![4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-cyclopentyl-2-phenylbutan-1-amine](/img/structure/B13430043.png)
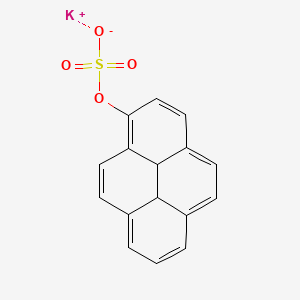
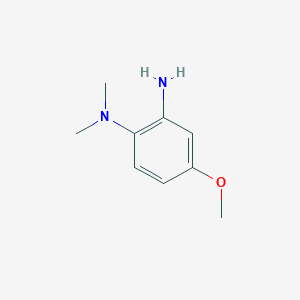
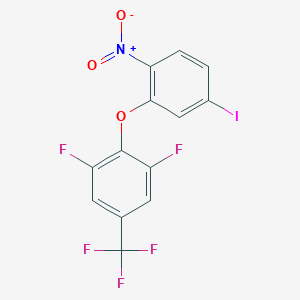

![4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13430075.png)
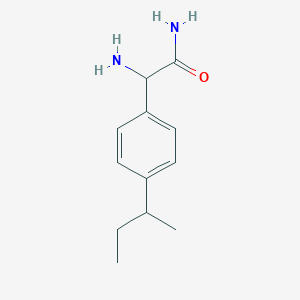
![O-[2-(oxan-4-yl)propan-2-yl]hydroxylamine](/img/structure/B13430089.png)
![(1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)boronic acid](/img/structure/B13430092.png)
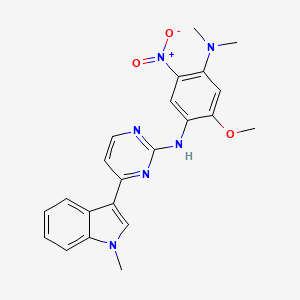

![4-[(2E)-2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide](/img/structure/B13430116.png)
